molecular formula C6H4BrNO3 B6153560 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1232141-38-6

2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B6153560
CAS No.: 1232141-38-6
M. Wt: 218
InChI Key:
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Description

2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the broader class of dihydropyridine derivatives, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the bromination of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom is introduced at the 2-position of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-bromo-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Pyridine derivatives from oxidation.
  • Hydroxy derivatives from reduction.
  • Various substituted dihydropyridine derivatives from nucleophilic substitution.

Scientific Research Applications

2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the keto group play crucial roles in binding to active sites, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular pathways involved in calcium signaling, making it a potential candidate for the development of calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    6-oxo-1,6-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-bromo-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid: Contains a hydroxyl group instead of a keto group, altering its reactivity and binding properties.

    4-bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid: The bromine atom is positioned differently, affecting its chemical behavior and applications.

Uniqueness

2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity and binding characteristics. These features make it a versatile compound for various chemical transformations and applications in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves the bromination of 2-oxo-1,6-dihydropyridine-3-carboxylic acid followed by oxidation to form the desired product.", "Starting Materials": [ "2-oxo-1,6-dihydropyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-oxo-1,6-dihydropyridine-3-carboxylic acid in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring until the solution turns yellow.", "Step 3: Allow the reaction to proceed for 1 hour at room temperature.", "Step 4: Quench the reaction by adding sodium bisulfite until the yellow color disappears.", "Step 5: Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a yellow solid.", "Step 7: Dissolve the yellow solid in acetic acid and add hydrogen peroxide dropwise while stirring until the solution turns clear.", "Step 8: Allow the reaction to proceed for 1 hour at room temperature.", "Step 9: Quench the reaction by adding sodium bisulfite until the solution turns yellow.", "Step 10: Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain 2-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a white solid." ] }

CAS No.

1232141-38-6

Molecular Formula

C6H4BrNO3

Molecular Weight

218

Purity

0

Origin of Product

United States

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